molecular formula C12H7BrN4O3 B4915597 N-(4-bromophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

N-(4-bromophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No.: B4915597
M. Wt: 335.11 g/mol
InChI Key: XQWSKQVIPXYGNY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is an organic compound that belongs to the class of benzoxadiazoles This compound is characterized by the presence of a bromophenyl group, a nitro group, and an amine group attached to the benzoxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves the following steps:

    Bromination: The bromophenyl group is introduced via bromination reactions using bromine or bromine-containing reagents.

    Amination: The amine group is introduced through amination reactions, often involving the use of amines and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoxadiazole derivatives.

Scientific Research Applications

N-(4-bromophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of fluorescent dyes and sensors due to its photophysical properties.

    Biological Research: It is employed in the study of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromophenyl group can engage in hydrophobic interactions with biological molecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine: shares similarities with other benzoxadiazole derivatives such as:

Uniqueness

The presence of both a bromophenyl group and a nitro group in this compound makes it unique compared to other benzoxadiazole derivatives. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-bromophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN4O3/c13-7-1-3-8(4-2-7)14-10-6-5-9-11(16-20-15-9)12(10)17(18)19/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWSKQVIPXYGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669171
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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